

Fmoc-D-Norleucine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-Nle-OH	
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This technical guide provides an in-depth overview of Fmoc-D-norleucine, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.

Fmoc-D-norleucine, the N- α -Fmoc protected form of D-norleucine, is an essential non-proteinogenic amino acid derivative. Its incorporation into peptide chains is a key strategy for enhancing the metabolic stability and modifying the conformational properties of synthetic peptides. The straight-chain, non-branched side chain of norleucine provides a unique hydrophobic character without the steric hindrance associated with other bulky amino acids, making it a valuable tool in the design of peptide-based therapeutics.

Core Physicochemical Properties

A summary of the key quantitative data for Fmoc-D-norleucine is presented in the table below. These properties are critical for its effective use in synthetic protocols and for the characterization of the final peptide products.



Property	Value	
CAS Number	112883-41-7[1][2][3][4]	
Molecular Weight	353.42 g/mol [1][2][4]	
Molecular Formula	C21H23NO4[1]	
Melting Point	140 - 146 °C[1][2][4]	
Appearance	White to off-white powder[1][2][4]	
Purity	≥98% (HPLC)[2][4]	
Optical Rotation	$[\alpha]D^{20} = +19 \pm 3^{\circ} (c=1 \text{ in DMF})[1][2][4]$	

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-norleucine is predominantly utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group provides a stable N-terminal protection that can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence. This orthogonality is a cornerstone of modern peptide chemistry.

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids like Fmoc-D-norleucine.



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Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation of Fmoc-D-norleucine

This protocol provides a generalized methodology for the manual incorporation of an Fmoc-D-norleucine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- · Fmoc-protected peptide-resin
- Fmoc-D-norleucine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: e.g., N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- · Cold diethyl ether
- Solid-phase synthesis vessel

Methodology:

- Resin Preparation and Swelling:
 - Place the resin in a solid-phase synthesis vessel.



- Wash the resin with DMF (3 times).
- Swell the resin in DMF for at least 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5 minutes and drain.
 - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
 - Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (Incorporation of Fmoc-D-norleucine):
 - In a separate vial, dissolve Fmoc-D-norleucine (3-5 equivalents relative to resin loading)
 and HCTU (2.9 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution to activate it.
 - Immediately add the activated Fmoc-D-norleucine solution to the deprotected peptideresin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Optional: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
 - Once the coupling is complete, drain the reaction solution.
 - Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
- Chain Elongation:



- To add the next amino acid, repeat the Fmoc deprotection (Step 2) and coupling (Step 3)
 steps with the desired Fmoc-protected amino acid.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the dried resin.
 - Gently agitate the mixture for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
 - Dry the crude peptide pellet under vacuum.
- Purification:
 - The crude peptide can be purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

This comprehensive guide provides the essential information for the successful application of Fmoc-D-norleucine in peptide synthesis. Its unique properties and the robust methodology of Fmoc-SPPS enable the creation of novel and effective peptide-based molecules for a wide range of research and therapeutic applications.

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- To cite this document: BenchChem. [Fmoc-D-Norleucine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557635#fmoc-d-norleucine-cas-number-and-molecular-weight]

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